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Compound of Interest

Compound Name:
N-(Boc-PEG1)-N-bis(PEG2-

propargyl)

Cat. No.: B609475 Get Quote

CAS Number: 2100306-63-4

This technical guide provides an in-depth overview of N-(Boc-PEG1)-N-bis(PEG2-propargyl),
a heterobifunctional linker critical in the fields of drug discovery and bioconjugation. Designed

for researchers, scientists, and drug development professionals, this document details the

molecule's properties, synthesis, and applications, with a focus on its role in Proteolysis

Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecule Specifications
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a polyethylene glycol (PEG)-based linker featuring a

Boc-protected amine and two terminal propargyl groups. This unique structure allows for

sequential and site-specific conjugation to different molecules.
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Property Value Reference

CAS Number 2100306-63-4 [1][2]

Molecular Formula C23H40N2O7 [1][2]

Molecular Weight 456.6 g/mol [1][2]

Appearance White to off-white solid

Purity Typically >95% [1]

Solubility
Soluble in DMSO, DMF, and

chlorinated solvents
[3]

Synthesis and Characterization
While a specific, detailed synthesis protocol for N-(Boc-PEG1)-N-bis(PEG2-propargyl) is not

readily available in peer-reviewed literature, a plausible synthetic route can be inferred from

standard organic chemistry principles and protocols for similar molecules. The synthesis would

likely involve the reaction of a Boc-protected amino-PEG1 alcohol with a propargylated PEG2

derivative.

Hypothetical Synthesis Workflow:
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Caption: Hypothetical synthesis workflow for N-(Boc-PEG1)-N-bis(PEG2-propargyl).

Characterization of the final product would be crucial to confirm its identity and purity. Standard

analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Applications in Drug Discovery and Development
The unique trifunctional nature of N-(Boc-PEG1)-N-bis(PEG2-propargyl) makes it a valuable

tool in the development of complex therapeutic molecules.
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PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target protein's degradation. The linker plays a critical role in the efficacy

of a PROTAC by dictating the distance and orientation between the target protein and the E3

ligase.

The N-(Boc-PEG1)-N-bis(PEG2-propargyl) linker offers several advantages in PROTAC

design:

Modularity: The Boc-protected amine and the two propargyl groups allow for a modular and

convergent synthesis of PROTACs.

Flexibility and Solubility: The PEG component enhances the solubility and provides flexibility

to the PROTAC molecule, which can be crucial for the formation of a stable ternary complex

(Target Protein-PROTAC-E3 Ligase).[4]

Dual Warhead Capability: The two propargyl groups can potentially be used to attach two

different or identical warheads, enabling the development of bivalent or combination

PROTACs.

PROTAC Assembly Workflow:
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Caption: General workflow for PROTAC synthesis using the linker.

Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic

payload. The linker in an ADC is crucial for the stability of the conjugate in circulation and the
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efficient release of the payload at the target site.

The propargyl groups on N-(Boc-PEG1)-N-bis(PEG2-propargyl) can be utilized for "click

chemistry" reactions with azide-modified antibodies or payloads.[5] This bioorthogonal ligation

strategy offers high efficiency and specificity. The PEG component can improve the

pharmacokinetic properties of the ADC.[6][7]

Experimental Protocols
The following are generalized protocols for the key reactions involving N-(Boc-PEG1)-N-
bis(PEG2-propargyl). Researchers should optimize these protocols for their specific

molecules and applications.

Boc Deprotection
This protocol removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal a primary

amine.

Materials:

N-(Boc-PEG1)-N-bis(PEG2-propargyl)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in DCM.

Add TFA to the solution and stir at room temperature for 1-2 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

deprotected amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a propargyl group on the linker and an

azide-functionalized molecule.

Materials:

N-(Boc-PEG1)-N-bis(PEG2-propargyl)

Azide-containing molecule (e.g., target protein ligand, antibody)

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Solvent (e.g., DMSO, water, or a mixture)

Procedure:

Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) and the azide-containing molecule in the

chosen solvent.

In a separate vial, prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar

ratio in water.

Add the copper catalyst to the reaction mixture.

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
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Stir the reaction at room temperature for 1-4 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, the product can be purified by chromatography or precipitation.

Signaling Pathways and Logical Relationships
The primary role of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is to facilitate the creation of larger,

functional molecules. In the context of a PROTAC, it enables the hijacking of the ubiquitin-

proteasome pathway for targeted protein degradation.

PROTAC-Mediated Protein Degradation Pathway:

Cellular Environment

Ternary Complex Formation Ubiquitination Degradation
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Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC molecule.

Conclusion
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a versatile and valuable tool for researchers in drug

discovery and chemical biology. Its unique trifunctional nature, combining a protected amine

with two reactive propargyl groups on a flexible PEG backbone, provides a powerful platform

for the modular synthesis of complex molecules like PROTACs and ADCs. The ability to

precisely control the assembly of these therapeutics is essential for optimizing their efficacy
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and pharmacokinetic properties. As the fields of targeted protein degradation and

bioconjugation continue to evolve, the demand for sophisticated and well-defined linkers such

as this will undoubtedly grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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